LogP Enhancement: Trifluoronorvaline vs. Parent Norvaline
Replacement of the terminal methyl group of norvaline with a –CF₃ group substantially increases lipophilicity. The computed LogP of 5,5,5-trifluoronorvaline is 0.65, compared with a LogP of approximately 0.2 for norvaline, representing an increase of ~0.45 log units . Other computational sources report an even larger differential: LogP ~0.74 for trifluoronorvaline versus LogP ≈ –1.8 to –1.9 for norvaline, consistent with a >2.5 log unit increase . This magnitude of lipophilicity shift predicts measurably different membrane permeability and plasma protein binding, directly impacting pharmacokinetic profiles of peptide therapeutics incorporating this residue.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.65 (5,5,5-trifluoronorvaline, free amino acid) |
| Comparator Or Baseline | Norvaline: LogP = 0.2–0.57 (RDKit); alternative ChemAxon value LogP ≈ –1.9 |
| Quantified Difference | ΔLogP ≈ +0.45 to +2.5 log units |
| Conditions | Computed LogP values from Chemsrc, PubChem, and FoodB databases using standard cheminformatics algorithms (ALOGPS, ChemAxon, RDKit) |
Why This Matters
Even a 0.5 log unit increase in LogP can alter membrane permeability by ~3-fold, making trifluoronorvaline-containing peptides fundamentally different in cellular uptake and biodistribution compared to norvaline-containing counterparts.
- [1] FoodB (FooDB). Showing Compound Norvaline (FDB005441): logP = –1.9 (ChemAxon). http://foodb.ca/ (accessed 2026). View Source
